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Solvent Orange 99

Cat. No.: B1165930
CAS No.: 110342-29-5
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Description

Overview of Azo Dye Chemistry and Metal Complexation Principles

The fundamental chemistry of azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with a coupling component, such as a phenol (B47542) or an amine jchemrev.comresearchgate.net. This diazo coupling reaction forms the characteristic azo linkage jchemrev.comresearchgate.net. The resulting azo compound acts as a ligand, capable of coordinating with metal ions.

Metal complexation with azo dyes typically involves the interaction of the metal ion with donor atoms within the azo dye molecule, often nitrogen atoms from the azo group and oxygen or nitrogen atoms from adjacent functional groups like hydroxyl or amino groups jchemrev.comjchemrev.comiiardjournals.org. The coordination geometry and the resulting properties of the metal complex are dependent on the nature of the metal ion, the structure of the azo ligand, and the reaction conditions scholarsresearchlibrary.comajol.info. Metal complexation can enhance the structural stability and reactivity of azo dyes doaj.org. Azo dyes commonly act as bidentate or tridentate ligands in coordination chemistry iiardjournals.org.

Historical Trajectories of Solvent Dyes in Scientific Research

The history of synthetic dyes dates back to the mid-19th century researchgate.netmdpi.com. While early research focused on textile dyeing, the unique properties of solvent dyes, including their solubility in organic solvents, led to their exploration in various scientific and industrial applications meghmaniglobal.comfactmr.com. Solvent dyes have been used in research sectors for applications such as identifying different cell structure components with stains in biological chain manufacturing meghmaniglobal.com. Historically, research on natural dyes also involved studies on their solubility and properties in different solvents tandfonline.com. The development of metal-complexed dyes, including solvent dyes, has been a significant area of research since the discovery of the first metallisable azo dye, Alizarin Yellow R, more than a century ago sdc.org.uk. Research has evolved from metallizing dyes on the substrate to pre-metallized dyes produced by manufacturers sdc.org.uk.

Positioning Solvent Orange 99 within Contemporary Chemical Research Landscapes

Solvent Orange 99, as a metal complex azo dye, holds a position within contemporary chemical research, particularly where the unique properties conferred by metal complexation and solubility in organic solvents are advantageous. Its metal complex nature, specifically as a chromium complex, contributes to properties like lightfastness and thermal stability worlddyevariety.comspecialchem.comjadechem-colours.com. These properties make it relevant for research in areas requiring durable and stable coloring agents or as a model compound for studying the behavior of metal-organic complexes.

Rationale for Comprehensive Academic Investigation of Solvent Orange 99

A comprehensive academic investigation of Solvent Orange 99 is warranted due to its representative nature as a metal complex azo dye and its potential relevance in several key research domains. Understanding its fundamental chemical, spectroscopic, and photochemical properties provides insights into the broader class of metal complex azo dyes.

Metal complex azo dyes, including those with properties similar to Solvent Orange 99, are of interest in advanced material science due to their optical, electronic, and thermal properties iiardjournals.orgscholarsresearchlibrary.comajol.info. Their ability to dissolve in organic solvents makes them suitable for incorporation into various polymer matrices and coatings jadechem-colours.commeghmaniglobal.comfactmr.com. Research in this area might involve investigating Solvent Orange 99 for applications such as:

Coloring of polymers and plastics: Its solubility and stability are valuable for uniform coloration of materials like polystyrene, polymethacrylates, and PVC specialchem.com.

Coatings and inks: Solvent-soluble metal complex dyes are used in printing inks, wood stains, and various coatings jadechem-colours.comcolorantsgroup.com. Research could focus on optimizing formulations and performance.

Functional materials: The electronic and photophysical properties of metal complex azo dyes can be explored for potential use in organic electronic devices or as components in functional materials scholarsresearchlibrary.comajol.info.

While the primary use of Solvent Orange 99 is as a colorant, its presence in the environment, like other azo dyes, can lead to environmental chemistry studies. Research in this area focuses on:

Degradation pathways: Investigating how Solvent Orange 99 breaks down in various environmental matrices (water, soil) under different conditions (light, microbial activity) is crucial for assessing its environmental fate researchgate.net.

Detection and analysis: Developing and refining analytical methods for the detection and quantification of Solvent Orange 99 in environmental samples is important for monitoring and research nih.gov.

Interaction with environmental components: Studying the interaction of Solvent Orange 99 with pollutants or natural organic matter in the environment can provide insights into its behavior and potential ecological impact.

Metal complex azo dyes exhibit interesting photochemical and spectroscopic properties that are of fundamental research interest. Studies on Solvent Orange 99 can contribute to understanding:

Absorption and emission properties: Detailed spectroscopic analysis (UV-Vis, FTIR, NMR) can elucidate the electronic transitions and structural characteristics of Solvent Orange 99 iiardjournals.orgscholarsresearchlibrary.comajol.inforesearchgate.netgoums.ac.ir. The effect of the metal center on these properties is a key area of investigation.

Photochemical stability and reactions: Research can explore the photostability of Solvent Orange 99 under different light conditions and investigate any photochemical transformations it undergoes, such as photoisomerization, although this is more commonly studied in non-metallated azo dyes goums.ac.irnih.govacs.org. The metal center can influence photochemical pathways.

Solvatochromism: The color and spectral properties of solvent dyes like Solvent Orange 99 can be influenced by the solvent environment. Studying its solvatochromic behavior provides insights into dye-solvent interactions and the electronic structure of the molecule goums.ac.iracs.org.

Compound Table

Compound NamePubChem CID
Solvent Orange 99110342-29-5 worlddyevariety.comspecialchem.comchemicalbook.com
Alizarin Yellow R5360654 fishersci.com
Methyl Orange15529 wikipedia.orgphotochemcad.com
Disperse Orange 392278 acs.orgnih.gov
Solvent Orange 710296254 nih.govwikipedia.org

Data Table: Selected Properties of Solvent Orange 99

PropertyValueSource
AppearanceYellowish Orange Powder / Orange Powder specialchem.comjadechem-colours.comcolorantsgroup.com
Chemical ClassMetal Complex (Azo-chromium complex) worlddyevariety.comspecialchem.comcolorantsgroup.com
Solubility (MEK)400 g/l min (at 20ºC) jadechem-colours.com
Solubility (Butyl Cellosolve)250 g/l colorantsgroup.com
Solubility (Acetone)150 g/l colorantsgroup.com
Solubility (Methyl Ethyl Ketone)300 g/l colorantsgroup.com
Solubility (Diacetone Alcohol)350 g/l colorantsgroup.com
Light Fastness7 / 7-8 (Lacquer) jadechem-colours.comcolorantsgroup.com
Heat Stability150ºC (30min): A, 180ºC (10min): A, 200ºC (1min): A jadechem-colours.com
pH of 1% soln8.10 colorantsgroup.com
Moisture Content2.0% max / 3.0% max jadechem-colours.comcolorantsgroup.com
Insolubles (MEK 100g/l 20ºC)1.0% max jadechem-colours.com

Properties

CAS No.

110342-29-5

Molecular Formula

C7H12O2

Origin of Product

United States

Synthetic Strategies and Chemical Pathways for Solvent Orange 99

Methodological Approaches to Azo Chromophore Synthesis for Metal Complexation

The core of Solvent Orange 99's structure is the azo chromophore, characterized by the -N=N- functional group. nih.govscribd.com The synthesis of this chromophore, particularly for metal complexation, requires careful design of the precursor molecules to ensure the presence of suitable coordinating groups.

The primary method for synthesizing azo dyes is the diazotization-coupling reaction sequence. nih.goviarc.frscribd.comchemistrystudent.com This involves two main stages:

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) and a strong acid like hydrochloric acid) in an acidic medium at low temperatures (typically 0-5°C). nih.govchemistrystudent.comchemicalnote.com This reaction converts the aromatic amine into a highly reactive diazonium salt. The mechanism involves the formation of the nitrosonium ion (NO+), which acts as the electrophile and reacts with the aromatic amine. chemicalnote.com Maintaining low temperatures is critical because diazonium salts are generally unstable and can decompose at higher temperatures. nih.govchemistrystudent.com

Mechanism Steps:

Generation of nitrous acid from sodium nitrite and acid. chemicalnote.com

Protonation of nitrous acid. chemicalnote.com

Loss of water to form the nitrosonium ion. chemicalnote.com

Electrophilic attack of the aromatic amine on the nitrosonium ion. chemicalnote.com

Tautomerization and deprotonation steps leading to the diazonium salt. chemicalnote.com

Coupling: The diazonium salt, acting as an electrophile, reacts with an electron-rich aromatic compound, known as the coupling component. nih.govjove.comorganic-chemistry.org Common coupling components include phenols, naphthols, and aromatic amines. nih.goviarc.frjove.comorganic-chemistry.org This reaction is an electrophilic aromatic substitution, typically occurring at the para position to the activating group on the coupling component. jove.comorganic-chemistry.org If the para position is blocked, coupling may occur at the ortho position. jove.comorganic-chemistry.org The pH of the reaction medium is crucial for efficient coupling; for phenols, slightly alkaline conditions are preferred, while for amines, a slightly acidic pH is optimal. jove.com

Mechanism Steps:

Electrophilic attack by the diazonium ion on the activated aromatic ring of the coupling component. jove.com

Formation of a resonance-stabilized carbocation intermediate. jove.com

Deprotonation to restore aromaticity and form the azo compound. jove.com

The specific precursors used in the diazotization and coupling reactions determine the structure of the azo ligand, which in turn dictates its ability to chelate with metal ions for the formation of metal complex dyes like Solvent Orange 99.

For the synthesis of metal complex azo dyes, the azo ligand must contain functional groups capable of coordinating with a metal ion. These typically include hydroxyl (-OH), carboxyl (-COOH), amino (-NH₂), or other heteroatom-containing groups positioned appropriately on the aromatic rings adjacent to the azo linkage. scielo.org.mxresearchgate.net The design of the ligand involves selecting the appropriate aromatic amine for diazotization and the coupling component with the necessary coordinating groups.

For Solvent Orange 99, which is a 1:2 chromium complex, the ligand is derived from specific precursors that, upon diazotization and coupling, yield an azo compound with at least two coordinating sites, often oxygen atoms from hydroxyl groups and nitrogen atoms from the azo group or other functionalities. osf.ioresearchgate.netnih.gov The synthesis of these precursors involves standard organic synthesis techniques to introduce the required functional groups and aromatic systems.

Metal Complexation Methodologies for Solvent Orange 99

Following the synthesis of the azo ligand, the next critical step is the complexation with a metal ion to form Solvent Orange 99. iiardjournals.org Solvent Orange 99 is specifically known as a 1:2 chromium complex. colorbloomdyes.comworlddyevariety.comspecialchem.coml-color.com

The formation of 1:2 chromium complexes involves one chromium(III) ion coordinating with two molecules of the azo ligand. osf.ioresearchgate.netscirp.orgresearchgate.net Chromium(III) is a common metal ion used in the synthesis of metal complex dyes due to the stability of the resulting complexes. The coordination typically occurs through the chelating groups present on the azo ligand, such as phenolic hydroxyl oxygen atoms and azo nitrogen atoms. osf.ioresearchgate.netnih.gov

The metallization process to form 1:2 chromium complexes is often carried out in aqueous or organic solvent systems under controlled pH and temperature conditions. google.comresearchgate.net The reaction may involve heating the azo ligand with a chromium salt, such as chromium(III) acetate, for several hours. scielo.org.mxosf.io The pH of the reaction mixture is a critical factor in determining the stoichiometry of the complex formed (1:1 or 1:2). google.com For 1:2 chromium complexes, the reaction is typically performed in a weakly acidic, neutral, or weakly alkaline pH range. google.com

Research indicates that the synthesis of 1:2 chromium complex azo dyes can yield a mixture of isomers, which can contribute to different shades. scirp.org The formation of these complexes is accompanied by significant changes in the spatial structure and molecular energy of the dye. scirp.org

Ligand field theory provides a framework for understanding the electronic structure, bonding, and properties of transition metal complexes, including the chromium complexes of azo dyes. In the case of chromium(III) complexes, the Cr³⁺ ion has a d³ electron configuration. When the azo ligand coordinates to the chromium ion, the d-orbitals of the chromium ion are split in energy. The arrangement and nature of the coordinating atoms (e.g., oxygen and nitrogen) from the azo ligand influence the magnitude of this splitting (crystal field splitting energy, Δ).

The strong coordination bonds formed between the chelating groups of the azo ligand and the chromium ion stabilize the complex. The specific geometry of the 1:2 complex, which is typically octahedral or distorted octahedral around the chromium ion, is also influenced by the ligand's structure and the coordination preferences of Cr³⁺. researchgate.netchemmethod.comjmchemsci.com The electronic transitions within the d-orbitals of the chromium ion, as well as the π-π* transitions within the extended conjugated system of the azo ligand and the metal-to-ligand charge transfer transitions, contribute to the observed color of the metal complex dye. UV-Vis spectroscopy is a key technique used to study these electronic transitions and confirm the formation of the metal complex. scielo.org.mxosf.ionih.goviiardjournals.orgresearchgate.netresearchgate.netjmchemsci.comekb.egresearchgate.netresearchgate.net The bathochromic shift (red shift) observed in the absorption maxima of the metal complex compared to the free ligand is indicative of metal-ligand interaction and complex formation. scielo.org.mxiiardjournals.org

Green Chemistry Principles in Solvent Orange 99 Synthesis

The chemical industry, including dye manufacturing, is increasingly focusing on implementing green chemistry principles to reduce environmental impact. beilstein-journals.org While specific details on green chemistry approaches for Solvent Orange 99 synthesis are not extensively detailed in the search results, general principles applicable to azo dye and metal complex dye synthesis can be considered.

These principles include:

Prevention of Waste: Designing synthetic routes that minimize the formation of by-products and waste materials.

Atom Economy: Maximizing the incorporation of all atoms used in the synthesis into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances that are less toxic to humans and the environment.

Safer Solvents and Auxiliaries: Employing environmentally benign solvents or minimizing their use.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks: Utilizing raw materials derived from renewable resources.

Catalysis: Using catalytic reagents (as selective as possible) in preference to stoichiometric reagents.

Design for Degradation: Designing chemical products that degrade into innocuous products after use.

Real-time Analysis for Pollution Prevention: Monitoring chemical reactions in real time to prevent the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. beilstein-journals.org

Efforts in green chemistry for azo dye synthesis have explored alternative methods such as grinding reactions with solid sodium nitrite and acid catalysts, which can eliminate the use of alkaline and acidic solutions. beilstein-journals.org The use of microreactors for continuous flow synthesis is another approach being investigated to improve efficiency and reduce waste. beilstein-journals.org Applying these principles to the synthesis of Solvent Orange 99 would involve evaluating the toxicity of precursors and reagents, optimizing reaction conditions to maximize yield and minimize by-products, and exploring alternative, more sustainable synthetic routes and purification methods.

Data Tables

While specific quantitative data directly linked to the synthesis yields or spectroscopic characteristics of Solvent Orange 99 from the search results are limited and scattered across various related metal complex azo dyes, the general trends and types of data reported can be illustrated in tables.

Table 1: Typical Spectroscopic Data Trends for Azo Ligands and Their Metal Complexes

Compound TypeUV-Vis Absorption Maxima (λmax, nm)Characteristic FT-IR Bands (cm⁻¹)
Azo Ligandπ-π* (UV region), π-π* (Visible region, N=N)O-H stretch, N=N stretch, Aromatic C=C stretch
Metal ComplexBathochromic shift in Visible region, Metal-Ligand stretches (low frequency)Shifted N=N stretch, Metal-O, Metal-N stretches

Note: Specific values are highly dependent on the ligand structure and metal ion.

Table 2: General Conditions for Metal Complex Azo Dye Synthesis

StepTypical ReagentsConditions
DiazotizationAromatic amine, NaNO₂, strong acid (HCl)Low temperature (0-5°C), acidic medium
CouplingDiazonium salt, coupling component (phenol, amine)Controlled pH (alkaline for phenols, acidic for amines)
Metal ComplexationAzo ligand, metal salt (e.g., Cr(III) acetate)Controlled pH, elevated temperature, reaction time

Note: These are general conditions and may vary based on the specific dye.

Detailed Research Findings

Research on metal complex azo dyes, relevant to understanding Solvent Orange 99, highlights several key findings:

The diazotization and coupling reactions are fundamental but require precise control of temperature and pH to ensure high yields and minimize unwanted side reactions. nih.govchemistrystudent.comchemicalnote.comjove.com

The design of the azo ligand with appropriate coordinating groups is crucial for the formation of stable metal complexes. scielo.org.mxresearchgate.net

Chromium(III) is a widely used metal ion for forming stable 1:2 metal complex azo dyes. osf.ioresearchgate.netscirp.orgresearchgate.net

Metal complexation leads to significant changes in the spectroscopic properties of the dye, particularly shifts in the UV-Vis absorption maxima, which are indicative of the electronic interactions between the metal ion and the ligand. scielo.org.mxosf.ionih.goviiardjournals.orgresearchgate.netresearchgate.netjmchemsci.comekb.egresearchgate.netresearchgate.net

The formation of 1:2 chromium complexes can result in the production of various isomers, influencing the final color shade. scirp.org

Green chemistry principles are being increasingly applied to azo dye synthesis to mitigate environmental concerns associated with traditional methods. beilstein-journals.org

Catalyst Development for Enhanced Reaction Efficiency

Catalysis plays a crucial role in enhancing the efficiency of organic reactions, including dye synthesis, by increasing reaction rates, improving selectivity, and allowing for milder reaction conditions. diva-portal.orgmdpi.com In the context of azo dye synthesis, catalysts can be employed in both the diazotization and coupling steps, as well as in the metal complexation process.

Catalyst development for dye synthesis often focuses on improving catalytic activity, recyclability, and sustainability. This includes the exploration of various types of catalysts, such as homogeneous, heterogeneous, and nanocatalysts. diva-portal.orgmdpi.comresearchgate.net For example, nanocrystalline magnesium oxide has been investigated as a solid base catalyst for the synthesis of diazo dyes under solvent-free conditions. researchgate.net Heterogeneous catalysts, such as palladium on carbon, have also been used in solvent-free hydrogenation and coupling reactions relevant to organic synthesis. researchgate.net

The development of metal complex azo dyes like Solvent Orange 99 would likely involve catalysts to facilitate the complexation of the organic ligand with the chromium ion. Research in catalytic oxidation processes for dye degradation also highlights the use of various metal-based catalysts, including cobalt and silver ion-exchanged zeolites, which can operate in different pH ranges. mdpi.com While specific catalysts developed solely for the synthesis of Solvent Orange 99 were not identified, the principles of catalyst design and application in related organic transformations and dye chemistry are applicable.

Purification and Isolation Methodologies for Analytical Purity

Achieving analytical purity is a critical step after the synthesis of any chemical compound, including Solvent Orange 99. pitt.edu Purification and isolation methodologies aim to separate the desired product from unreacted starting materials, byproducts, and catalysts. The choice of purification method depends on the physical and chemical properties of Solvent Orange 99 and the nature of the impurities.

Common purification techniques in organic chemistry that could be applied include crystallization, chromatography, and distillation. pitt.eduresearchgate.net For solid products like Solvent Orange 99, which is described as a yellowish-orange powder, crystallization from a suitable solvent or solvent mixture is a common method to obtain high purity. colorantsgroup.comchemistrydocs.com The solubility properties of Solvent Orange 99 in various organic solvents would influence the selection of crystallization solvents. ulprospector.comgoogle.com

Chromatographic techniques, such as column chromatography, high-performance liquid chromatography (HPLC), or preparative thin-layer chromatography (TLC), are powerful methods for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net These techniques are particularly useful for isolating pure compounds from complex reaction mixtures and for achieving analytical purity. pitt.eduresearchgate.net For instance, column chromatography with silica (B1680970) gel using eluents of increasing polarity has been used to purify organic compounds. researchgate.net

Distillation, particularly fractional distillation, is typically used for purifying liquid compounds based on their boiling points. researchgate.net While Solvent Orange 99 is a solid, distillation might be relevant for purifying liquid intermediates or solvents used in its synthesis.

To confirm the analytical purity of isolated Solvent Orange 99, various analytical techniques are employed. These commonly include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). pitt.edu Melting point determination is also a standard technique for assessing the purity of solid compounds. pitt.edu Elemental analysis can provide further confirmation of the compound's composition. pitt.edu

Compound Names and PubChem CIDs

Compound NamePubChem CID
Solvent Orange 99Not found
Solvent Orange 1771361437
Solvent Orange 22646-17-5 (CAS) / 8330630 (BRN) / 12100 (Colour Index)
Solvent Yellow 715529
Disperse Orange 2592278
ortho-Vanillin6992
4-Toluidine7881
Acetophenone6949
Sodium Hydroxide14798
Magnesium Oxide14794
Palladium23911
Chromium23976
Copper23978
Cobalt23979
Nickel23980
Iron23981

Interactive Data Tables

Summary of Representative Yields in Solvent-Free Reactions (from search results):

Reaction TypeReactantsConditionsApproximate YieldSource
Imine Formationortho-Vanillin, 4-ToluidineSolventless, 1 hourQuantitative tandfonline.com
Imine FormationImine precursorsUltrasonic irradiation, 60 mins69% beilstein-journals.org
Imine FormationImine precursorsUltrasonic irradiation, 90 mins73% beilstein-journals.org
Aldol CondensationNinhydrin, DimedoneSonochemistry, solid stateNot specified beilstein-journals.org
Wittig Reaction4-Bromobenzaldehyde, Phosphonium salt, K₃PO₄Grinding, 20 minutesNot specified tandfonline.com
Paal–Knorr SynthesisReactants for pyrrole (B145914) derivativeMicrowave heating, 1 minuteGood yield tandfonline.com
Fused Bis-HeterocyclesVariousUSI, solvent-free, 60 °C, 1 hourUp to 98% acs.org
Chalcone SynthesisAcetophenone, Benzaldehyde derivative, NaOHGrinding, 10 minutesHigh yield rsc.org

Advanced Spectroscopic Characterization Methodologies for Solvent Orange 99

Vibrational Spectroscopy Applications (e.g., FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and probing the molecular structure of Solvent Orange 99. These techniques provide a molecular fingerprint by measuring the vibrational modes of a molecule.

In the context of metal complex azo dyes, FTIR spectroscopy is instrumental in identifying key functional groups. The presence of an azo linkage (-N=N-) is a defining feature of this class of dyes. The stretching vibration of the azo group in uncomplexed azo dyes typically appears in the range of 1400-1500 cm⁻¹. Upon coordination with a metal ion, such as chromium in Solvent Orange 99, this band is expected to shift, often to a lower frequency (e.g., 1330-1450 cm⁻¹), which provides evidence of the metal-ligand bond formation. Other characteristic bands would include those for aromatic C-H and C=C stretching, as well as vibrations associated with other functional groups present on the ligand molecules.

Raman spectroscopy offers complementary information to FTIR. While FTIR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds. For azo compounds, the -N=N- stretching vibration often gives a strong signal in the Raman spectrum. The comparison of FTIR and Raman spectra can aid in a more complete assignment of vibrational modes.

Due to the lack of publicly available experimental FTIR and Raman spectra specifically for Solvent Orange 99, a representative data table for a similar chromium-complexed azo dye is presented below to illustrate the expected vibrational bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopic Technique
O-H Stretching (if present)3200-3600FTIR
Aromatic C-H Stretching3000-3100FTIR, Raman
Aliphatic C-H Stretching2850-2960FTIR, Raman
C=O Stretching (if present)1650-1750FTIR
Aromatic C=C Stretching1450-1600FTIR, Raman
Azo (-N=N-) Stretching (complexed)1330-1450FTIR, Raman
C-O Stretching1000-1300FTIR
Cr-N/Cr-O Stretching400-600FTIR, Raman

Note: This table is illustrative and based on data for analogous chromium complex azo dyes. The exact peak positions for Solvent Orange 99 may vary.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule. For a compound like Solvent Orange 99, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming the structure of the organic ligands and understanding the effects of the chromium complexation.

It is important to note that chromium (III) is a paramagnetic ion, which can lead to significant broadening of NMR signals, potentially rendering the spectrum uninterpretable. However, in a well-defined, stable 1:2 chromium complex, it is often possible to obtain useful NMR data.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the organic ligand of Solvent Orange 99. The chemical shift of each proton is indicative of its electronic environment. Protons on aromatic rings are expected to appear in the downfield region (typically 6.5-8.5 ppm). Protons of any aliphatic groups would resonate in the upfield region. The integration of the signals corresponds to the relative number of protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons, which is crucial for establishing the connectivity of the carbon skeleton.

¹³C NMR spectroscopy provides a map of the carbon framework of the organic ligand. Each unique carbon atom gives a distinct signal, and the chemical shift provides insight into its hybridization and chemical environment. Aromatic carbons typically resonate in the range of 110-160 ppm. The carbon atoms directly bonded to the azo group and the coordinating atoms (e.g., oxygen or nitrogen) would show characteristic chemical shifts that are sensitive to the complexation with chromium.

As specific NMR data for Solvent Orange 99 is not publicly available, the following table provides an example of expected chemical shift ranges for a hypothetical azo dye ligand coordinated to chromium.

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic Protons6.5 - 8.5110 - 160
Aliphatic Protons0.9 - 4.010 - 70
Protons near coordinating atomsMay be shifted downfieldMay be shifted downfield
Carbons of Aromatic Rings-110 - 160
Aliphatic Carbons-10 - 70
Carbons bonded to Azo group-140 - 160
Carbons bonded to coordinating atoms-May be shifted downfield

Note: This table presents generalized chemical shift ranges and the actual values for Solvent Orange 99 will depend on its precise molecular structure.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and obtaining structural information about a molecule through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, which allows for the determination of its elemental composition. For Solvent Orange 99, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be employed. For metal complex dyes, ESI is often used, and it is common to observe the deprotonated molecule [M-H]⁻ in negative ion mode. The high mass accuracy of HRMS helps to confirm the molecular formula of the entire complex.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion of interest is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides valuable information about the structure of the molecule. For Solvent Orange 99, MS/MS would be used to fragment the [M-H]⁻ ion. The observed fragment ions would correspond to the loss of specific parts of the organic ligands, and potentially the cleavage of the metal-ligand bonds. This data is crucial for confirming the structure of the individual ligands and how they are connected to the chromium center.

While the exact molecular weight and fragmentation pattern of Solvent Orange 99 are not available, a hypothetical example for a 1:2 chromium azo dye complex is provided in the table below.

Ion Description Significance
[M-H]⁻Deprotonated molecular ionConfirms the molecular weight of the complex.
[L-H]⁻Deprotonated free ligandIndicates the mass of the organic ligand.
[M-L]⁻Loss of one ligand from the complexConfirms the 1:2 metal-to-ligand ratio.
Other fragment ionsResulting from cleavage within the ligandProvides structural details of the organic ligand.

Note: This table is a generalized representation of expected ions in the mass spectrum of a metal complex azo dye.

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

A thorough search of scientific literature and chemical databases did not yield any publicly available studies on the X-ray diffraction of Solvent Orange 99. Consequently, detailed information regarding its solid-state structure, crystal system, space group, unit cell dimensions, and crystal packing is not available at this time.

Although data for other azo dyes have been published, a direct comparison or extrapolation is not scientifically rigorous. The specific arrangement of atoms and the presence of the metal complex in Solvent Orange 99 would result in a unique crystal structure. Without experimental diffraction data, any discussion on its crystal packing would be purely speculative and fall outside the scope of this scientifically accurate article.

Further research involving single-crystal or powder X-ray diffraction analysis of Solvent Orange 99 is required to elucidate its crystallographic parameters.

Computational and Theoretical Investigations of Solvent Orange 99

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties of molecules like Solvent Orange 99. researchgate.net These methods allow for a detailed analysis of electron distribution, orbital energies, and the nature of chemical bonds, which are crucial for understanding the dye's color, stability, and reactivity. researchgate.netnih.gov

Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of organic dyes due to its favorable balance of accuracy and computational cost. mdpi.commdpi.com For Solvent Orange 99, a 1:2 chromium complex, DFT calculations are instrumental in understanding the geometry and electronic structure of the molecule. mdpi.comrsc.org

Studies on similar metal-azo complexes reveal that the ground state (S₀) geometry of the central metal ion is typically octahedral, coordinated with two tridentate azo dye ligands. mdpi.comrsc.org DFT can predict key bond lengths and angles, which often show good agreement with experimental data. nih.gov

The electronic properties are primarily dictated by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For metal-azo complexes, the HOMO is often localized on the ligand, while the LUMO is centered on the azo groups and the metal d-orbitals. jetir.orgmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its maximum absorption wavelength. jetir.org

Table 1: Representative DFT-Calculated Properties for Metal-Azo Dye Complexes Similar to Solvent Orange 99
PropertyTypical Calculated ValueSignificance
Cr-N Bond Length1.90 - 2.10 ÅIndicates the strength of the metal-ligand coordination.
Cr-O Bond Length1.85 - 2.05 ÅReflects the covalent character of the metal-oxygen bond.
HOMO Energy-5.0 to -6.0 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-2.0 to -3.0 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap2.0 to 3.0 eVCorrelates with the primary absorption wavelength and chemical reactivity.

To understand the color and photophysical properties of Solvent Orange 99, it is necessary to study its excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. researchgate.netiastate.edu It allows for the calculation of electronic transition energies, which correspond to the absorption of light by the molecule. iastate.edu

TD-DFT calculations on metal-azo complexes like Solvent Orange 99 typically predict the main absorption bands in the visible region of the electromagnetic spectrum. nih.govresearchgate.net These absorptions are usually assigned to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (π→π*) transitions. nih.gov The calculated absorption spectra can be compared with experimental UV-Vis spectra to validate the computational model and to gain a deeper understanding of the nature of the electronic transitions responsible for the dye's color. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Solvent-Solute Interactions

The behavior of Solvent Orange 99 in solution is significantly influenced by its interactions with the surrounding solvent molecules. acs.org Molecular dynamics (MD) simulations are a powerful computational technique used to study these interactions at an atomic level, providing insights into the solvation process and its effect on the dye's properties. acs.orgosti.gov

In many computational studies of photophysical properties, the solvent is represented as a continuous medium with a specific dielectric constant, a method known as implicit solvation. wikipedia.orgresearchgate.net This approach, often used in conjunction with TD-DFT, is computationally efficient and can predict how the solvent environment affects the electronic absorption spectra of dyes. wikipedia.orgmdpi.com Implicit solvent models can account for the general electrostatic effects of the solvent on the solute, which can lead to shifts in the absorption maximum, a phenomenon known as solvatochromism. wikipedia.orgresearchgate.net

For a more detailed understanding of the dynamic interactions between a solute and solvent, explicit solvent models are used in MD simulations. wikipedia.orgmdpi.com In this approach, individual solvent molecules are included in the simulation, allowing for the study of specific interactions like hydrogen bonding. mdpi.comrsc.org MD simulations with explicit solvent can reveal the structure of the solvation shell around the dye molecule, providing insights into its solubility and dynamic behavior in solution. rsc.orgrsc.org

In Silico Modeling of Metal-Ligand Binding and Stability

The stability of the Solvent Orange 99 complex is a crucial factor in its performance as a dye. In silico modeling, particularly using DFT, can be employed to investigate the strength and nature of the binding between the chromium (III) ion and the azo dye ligands. researchgate.netupf.edu

Detailed Photophysical and Excited-State Data for Solvent Orange 99 Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific literature and databases, it has been determined that the specific experimental and computational data required to construct a detailed article on the "Photophysical Processes and Excited State Dynamics of Solvent Orange 99" is not publicly available.

Solvent Orange 99 is identified as a 1:2 chromium complex azo dye. While general photophysical principles of related chemical classes—such as chromium (III) complexes and other azo dyes—are well-documented, specific research into the intricate excited-state dynamics of Solvent Orange 99 has not been found in the accessible literature.

The user's request specified a detailed article structure, including data on absorption and emission in various media, solvatochromism, intramolecular charge transfer (ICT), quantum yields, excited-state lifetimes, and specific decay pathways like triplet state formation and photoisomerization. Fulfilling this request would necessitate access to dedicated spectroscopic and photochemical studies performed directly on the Solvent Orange 99 compound.

The absence of such specific data prevents a scientifically accurate and non-speculative treatment of the following topics as required by the article outline:

Photophysical Processes and Excited State Dynamics of Solvent Orange 99

Excited State Lifetime Measurements and Non-Radiative Decay Pathways:Specific measurements of the excited-state lifetimes in different environments are not documented. Consequently, analyses of its non-radiative decay pathways remain uncharacterized.

Photoisomerization Mechanisms:As an azo dye, photoisomerization is a potential process, but no studies investigating this mechanism for Solvent Orange 99 were identified.

Due to the lack of specific research findings, generating the requested thorough, informative, and scientifically accurate article focused solely on Solvent Orange 99 is not possible without resorting to speculation or fabricating data, which would violate the core principles of scientific accuracy.

In-depth Analysis of Solvent Orange 99's Photophysical Processes Reveals Limited Public Data on Energy Transfer Mechanisms

Despite its use in various industrial applications, detailed scientific investigations into the specific energy transfer and Förster Resonance Energy Transfer (FRET) characteristics of the metal-complex azo dye, Solvent Orange 99, remain scarce in publicly accessible research.

Förster Resonance Energy Transfer is a non-radiative process where an excited donor fluorophore transfers energy to a ground-state acceptor fluorophore through dipole-dipole coupling. The efficiency of this transfer is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, the relative orientation of the transition dipoles, and, most critically, the distance between the donor and acceptor molecules.

For a comprehensive investigation of FRET involving Solvent Orange 99, detailed research findings would be necessary. This would typically include data presented in formats such as the tables below, which are currently unavailable for this specific compound.

Table 1: Hypothetical Photophysical Properties of a Donor for FRET with Solvent Orange 99 (Acceptor)

Donor CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ_D)Fluorescence Lifetime (τ_D) (ns)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Hypothetical FRET Parameters for a Donor-Solvent Orange 99 Acceptor Pair

Donor-Acceptor PairSpectral Overlap Integral (J(λ)) (M⁻¹cm⁻¹nm⁴)Förster Distance (R₀) (Å)Measured FRET Efficiency (E)Calculated Inter-dye Distance (r) (Å)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

The absence of such empirical data for Solvent Orange 99 in peer-reviewed literature prevents a detailed discussion of its specific role in FRET systems. While it is known to be a metal complex, likely involving chromium or cobalt based on general descriptions of this class of dyes, the precise coordination chemistry and its influence on excited-state pathways and potential for energy transfer have not been explicitly detailed.

Research on other metal-complex dyes has shown that the metal center can introduce complex photophysical behaviors, including charge transfer states (metal-to-ligand or ligand-to-metal) that can either facilitate or quench fluorescence, thereby impacting potential FRET processes. Without specific spectroscopic and time-resolved fluorescence studies on Solvent Orange 99, any discussion of its FRET characteristics would be purely speculative.

Further research, including steady-state and time-resolved fluorescence spectroscopy, is required to characterize the excited-state dynamics of Solvent Orange 99 and to determine its suitability as a FRET donor or acceptor. Such studies would need to identify suitable partner dyes with appropriate spectral overlap and measure the key parameters to populate the data tables necessary for a thorough FRET investigation.

Applications of Solvent Orange 99 in Advanced Functional Materials and Systems

Integration into Polymer and Coating Systems for Optical Performance

The efficacy of Solvent Orange 99 in polymer and coating systems is largely dependent on its interaction with the host matrix and its inherent stability against environmental factors, particularly light.

The physical stability and optical consistency of a dye within a polymer matrix are governed by the specific interactions between the solute (dye) and the polymer. kpi.ua In the case of Solvent Orange 99, which is soluble in various organic solvents like ketones and esters, its incorporation into compatible polymer systems is facilitated. colorantsgroup.com The interactions within these systems can be categorized as dye-polymer intermolecular interactions and dye-dye self-association. kpi.ua

The nature and strength of these interactions are dictated by the functional groups present in both the dye and the polymer. kpi.ua For instance, polymers with functional groups analogous to solvents in which the dye shows good solubility will likely exhibit stronger, more stable interactions. kpi.ua These interactions, which can include hydrogen bonding or van der Waals forces, are crucial for preventing dye migration, aggregation (leaching), and ensuring a uniform coloration and performance of the final material. The compatibility between the dye's solvent system and the polymer surface is a key factor; the solvent can help the polymers entangle across the interface, leading to strong adhesion and integration of the dye. specialchem.com

A critical performance metric for dyes in coatings and plastics is their lightfastness, which describes their resistance to fading or color change upon exposure to light. Solvent Orange 99 is reported to have a lightfastness rating of 7-8 on the Blue Wool Scale, indicating a high level of stability. colorantsgroup.com This high rating is crucial for applications where long-term color fidelity is required, such as in wood coatings, leather finishes, and plastic coatings. colorantsgroup.com

The heat stability of a dye is another key selection criterion for coloring plastics, as processing often occurs at high temperatures. lanxess.com While specific data for Solvent Orange 99's heat stability is not detailed in the provided search results, similar high-performance solvent dyes are noted for their thermal resistance, which prevents degradation during manufacturing processes. lanxess.com The mechanism for this stability is often inherent to the dye's molecular structure, with metal complex dyes like Solvent Orange 99 often exhibiting enhanced stability compared to simpler organic dyes.

Properties of Solvent Orange 99
PropertyValueSource
Chemical ClassMetal Complex colorantsgroup.com
Physical AppearanceYellowish Orange Powder colorantsgroup.com
Light Fastness (Lacquer)7-8 colorantsgroup.com
Acid Fastness4-5 colorantsgroup.com

Role in Advanced Ink Formulations and Printing Technologies

In the printing industry, the physical properties of ink are as important as its color. The inclusion of dyes like Solvent Orange 99 influences these properties significantly.

The rheology—or flow behavior—of an ink is critical for its performance on a printing press. inkworldmagazine.com Ink formulations require precise control over viscosity and thixotropy to ensure proper transfer from the press to the substrate. inkworldmagazine.commdpi.com Solvent-based inks, which would be the category for inks containing Solvent Orange 99, utilize binders like ethylcellulose polymers dissolved in organic solvents. chempoint.com These binders not only carry the pigment but also act as rheology modifiers, often creating a pseudoplastic (shear-thinning) behavior. chempoint.com

The adhesion of an ink to a substrate is a complex interfacial phenomenon. kingchroma.com For solvent-based inks, adhesion is often achieved through a process where the ink's solvent partially swells or dissolves the substrate's surface, allowing the binder resin and the dissolved dye to penetrate and entangle with the substrate's polymer chains. wideformatimpressions.com This creates a strong mechanical bond as the solvent evaporates. enerconind.comwideformatimpressions.com

The effectiveness of this process depends on the compatibility of the ink's solvent system with the substrate material. specialchem.comkingchroma.com For non-porous or inert substrates like polypropylene (B1209903) and polystyrene, where solvent penetration is not possible, adhesion relies on other mechanisms such as surface wetting and polar attraction. wideformatimpressions.com The surface tension of the ink must be lower than the surface energy of the substrate to allow for proper wetting. enerconind.comwideformatimpressions.com Additives can be used to improve adhesion by acting as coupling agents between the ink's resin and the substrate. kingchroma.com Inks formulated with Solvent Orange 99 are used on a variety of substrates including aluminum foil, leather, and plastics, indicating that appropriate solvent and binder systems can be formulated to achieve good adhesion on these different surfaces. colorantsgroup.com

Solubility of Solvent Orange 99 in Various Solvents
SolventSolubility (g/l)Source
Butyl Cellosolve250 colorantsgroup.com
Acetone150 colorantsgroup.com
Methyl Ethyl Ketone300 colorantsgroup.com
Diacetone Alcohol350 colorantsgroup.com

Development of Optoelectronic Devices (e.g., Organic Solar Cells, Sensors)

While the primary applications for Solvent Orange 99 are in traditional colorant fields, its chemical nature as a metal complex azo dye suggests potential for use in more advanced optoelectronic systems.

The development of organic solar cells (OSCs) relies on organic semiconductors, often processed from solution using organic solvents. nih.govtue.nl The choice of solvent is critical for controlling the morphology of the active layer, which in turn affects the device's power conversion efficiency. nih.gov While there is no direct evidence of Solvent Orange 99 being used in high-performance OSCs, its solubility in relevant organic solvents could make it a candidate for investigation, potentially as a sensitizer (B1316253) or as a component in the active layer, provided its electronic properties are suitable. colorantsgroup.comnih.gov

More directly, related azo dyes have been successfully used in the development of electrochemical sensors. nih.gov For example, Solvent Orange 7 has been detected using electrochemical methods, exhibiting a well-defined oxidation peak that allows for its quantification. nih.gov This principle can be reversed, where the dye itself becomes the active sensing element. Chemically modified electrodes incorporating specific organic molecules or polymers can be designed to interact with target analytes, and a dye like Solvent Orange 99 could potentially serve as such a modifier. nih.gov Its electrochemical activity could be harnessed to detect the presence of other chemical species, opening a pathway for its use in the fabrication of specialized chemical sensors. nih.gov

Charge Transfer Mechanisms in Dye-Sensitized Systems

Photovoltaic Performance and Stability Research

There is no available data concerning the photovoltaic performance of Solvent Orange 99. Key metrics for evaluating a dye in solar cell applications, such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), are absent from the public domain. Similarly, no studies on the stability of this dye under operational conditions in a photovoltaic device were found. A single patent mentions Solvent Orange 99 in a long list of potential dyes for color-tuning electrochromic devices but provides no specific performance data. google.com

Functionalization of Surfaces and Interfaces

While Solvent Orange 99 is used for coloring materials like aluminum foil and in various coatings, detailed scientific studies on its specific adsorption mechanisms for the purpose of creating advanced functional surfaces are not available. ulprospector.comxcolorpigment.com

Dye Adsorption Mechanisms on Metallic and Polymeric Substrates

No literature was found detailing the specific molecular interactions, binding energies, or orientation of Solvent Orange 99 when adsorbed onto metallic or polymeric surfaces. Research in this area would typically involve advanced surface analysis techniques to understand the nature of the dye-substrate bond, which is crucial for developing functionalized materials beyond simple coloration.

Development of Functionalized Coatings and Films

The development of advanced functionalized coatings and films implies properties beyond color, such as responsive or electronic capabilities. The available information on Solvent Orange 99 is limited to its use as a colorant in standard coatings and inks. acs.orgvdoc.pub There is no evidence of research into its use for creating coatings with advanced, functional properties as per the scope of the query.

Due to this absence of specific research data, the creation of data tables and the reporting of detailed research findings for Solvent Orange 99 in these advanced applications is not feasible at this time.

Environmental Transformation Pathways and Remediation Approaches for Solvent Orange 99

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as light or chemical reactions.

Photodegradation Kinetics and Product Identification

Photodegradation is the breakdown of compounds by photons, particularly from sunlight. While Solvent Orange 99 is noted to have high lightfastness, indicating resistance to fading when used in products, specific scientific studies detailing its photodegradation kinetics and the identification of its transformation products under environmental UV exposure are not available in the reviewed literature. topmostchemical.comjadechem-colours.com One source notes its potential for photo-degradation under UV light but does not provide quantitative data or identify the resulting chemical species. evitachem.com

Chemical Oxidation Pathways and Intermediate Formation

Chemical oxidation is a process that can degrade organic pollutants in the environment. However, research detailing the specific chemical oxidation pathways for Solvent Orange 99, including the intermediates formed during processes like Fenton reactions or ozonation, could not be identified in the available scientific literature.

Biotic Degradation Mechanisms

Biotic degradation refers to the breakdown of organic compounds by living organisms, primarily microorganisms.

Microbial Biodegradation Pathways and Enzyme Activity (e.g., Azoreductases, Peroxidases)

As a metal-complex azo dye, the biodegradation of Solvent Orange 99 would likely involve enzymes such as azoreductases and peroxidases, which are known to cleave the characteristic azo bond (-N=N-) in similar dyes. colorantsgroup.comjadechem-colours.comnih.gov These enzymes are produced by various microorganisms and can initiate the breakdown of azo dyes into smaller aromatic amines. nih.gov However, specific studies that investigate the microbial biodegradation pathways of Solvent Orange 99 or measure the activity of enzymes like azoreductases and peroxidases in its breakdown are currently absent from the scientific literature. While some suppliers market the dye as biodegradable, supporting scientific evidence or detailed pathway analysis is not provided. tradeindia.com

Anaerobic and Aerobic Degradation Processes

The complete mineralization of azo dyes often requires a combination of anaerobic (oxygen-free) and aerobic (oxygen-rich) conditions. frontiersin.orgnih.govwur.nl Typically, the initial cleavage of the azo bond occurs under anaerobic conditions, followed by the degradation of the resulting aromatic amines under aerobic conditions. frontiersin.orgnih.gov There is no specific research available that documents the performance or mechanisms of either anaerobic or aerobic degradation processes for Solvent Orange 99.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by generating highly reactive hydroxyl radicals (•OH). wikipedia.orgspartanwatertreatment.commdpi.com These processes, which include methods like UV/H₂O₂, ozonation, and Fenton-like reactions, are effective for treating recalcitrant organic compounds. wikipedia.orgomu.edu.trscirp.org Despite their potential applicability, no studies specifically investigating the use of AOPs for the remediation of Solvent Orange 99 have been found. Therefore, data on treatment efficiency, optimal conditions, and degradation byproducts for this specific compound are not available.

There is a clear lack of publicly available scientific research on the environmental transformation pathways and remediation approaches for Solvent Orange 99. While general principles of azo dye degradation can provide a hypothetical framework, specific experimental data on its photodegradation, chemical oxidation, biodegradation, and treatment via advanced oxidation processes are required to accurately assess its environmental fate and develop effective remediation strategies.

Photocatalytic Degradation System Design and Optimization

Photocatalytic degradation is an advanced oxidation process (AOP) that utilizes semiconductor catalysts and a light source to generate highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which can mineralize complex organic molecules like azo dyes into simpler, less harmful substances.

The design of a photocatalytic system involves a reactor equipped with a light source (such as UV or solar light), the photocatalyst, and a mechanism for mixing. nih.gov The efficiency of these systems is highly dependent on the optimization of several key operational parameters. Research on the degradation of the azo dye Orange G using a bismuth molybdate (B1676688) (Bi₂MoO₆) catalyst under visible light highlights the importance of parameter optimization. mdpi.com A study found that the maximum degradation of approximately 96% was achieved by systematically adjusting factors such as catalyst loading, initial dye concentration, pH, temperature, and the concentration of hydrogen peroxide (H₂O₂), which can act as an electron scavenger to prevent the recombination of electron-hole pairs and enhance degradation efficiency. mdpi.com

Key parameters and their effects on degradation efficiency are often studied to find the optimal conditions. For instance, in the degradation of Orange G with a nanocrystalline zinc oxide (ZnO) catalyst under solar light, parameters like pH, catalyst mass, and initial dye concentration were standardized to achieve complete degradation within 90 minutes. nih.gov The process was found to follow pseudo-first-order kinetics. nih.gov Similarly, the degradation of Methyl Orange showed 99% removal within 30 minutes under optimized conditions using a specialized photocatalyst. acs.org

The choice of catalyst is fundamental to system design. While titanium dioxide (TiO₂) is a widely used photocatalyst, researchers are continuously developing novel materials. Bismuth-based catalysts are gaining attention due to their ability to be activated by visible light, which constitutes a significant portion of the solar spectrum, making the process more energy-efficient and cost-effective. mdpi.com The reusability of the catalyst is also a critical factor for practical applications. Studies have shown that catalysts like Bi₂MoO₆ can be recycled multiple times with only a slight decrease in degradation efficiency. mdpi.com

Table 1: Optimized Parameters for Photocatalytic Degradation of Azo Dyes

Parameter Orange G with Bi₂MoO₆ mdpi.com Orange G with ZnO nih.gov
Catalyst Loading 1 g/L Optimized
Initial Dye Conc. 20 mg/L Optimized
pH 7 6.86
Irradiation Time 5 hours 90 minutes
Light Source Visible Light Sunlight

| Max. Degradation | ~96% | 100% |

Sonolytic Degradation Processes and Radical Chemistry

Sonolysis, or sonochemistry, utilizes high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation in a liquid. The collapse of these cavitation bubbles creates localized "hot spots" with extremely high temperatures and pressures, leading to the pyrolysis of water molecules and the generation of highly reactive species, including hydroxyl radicals (•OH) and hydrogen radicals (H•). nih.govnih.gov

The primary mechanism for the degradation of azo dyes via sonolysis is the attack of these radicals on the dye molecule. nih.gov The powerful oxidizing •OH radicals are central to breaking down the complex chromophore structure responsible for the dye's color. nih.gov Research on the sonolytic degradation of Orange G identified seven new degradation byproducts using advanced analytical techniques. nih.gov The identification of these products suggests a multi-step degradation pathway that includes the reductive cleavage of the azo linkage (–N=N–), as well as intermolecular dehydration and desulfonation reactions driven by both hydroxyl and hydrogen radicals. nih.gov

The effectiveness of sonolytic degradation is influenced by several factors, including the ultrasonic frequency. A comparative study on two azo dyes found that high-frequency ultrasound (e.g., 300 kHz) was significantly more effective for color removal than low-frequency ultrasound when used alone. nih.govresearchgate.net This is attributed to the larger number of oscillations at higher frequencies, which allows a greater fraction of •OH radicals to be ejected into the bulk liquid to react with the dye molecules. nih.gov

However, the performance of low-frequency ultrasound can be dramatically enhanced by the addition of catalysts (sonocatalysis) or additives like carbon tetrachloride (CCl₄). nih.gov The presence of nano-sized TiO₂ or zero-valent copper can improve the degradation rate at low frequencies beyond that of high frequencies, likely due to factors like longer bubble-lifetime, higher collapse temperatures, and turbulent flow conditions that favor catalyst activation. nih.gov

Electrochemical Degradation Methodologies and Mechanisms

Electrochemical degradation is a versatile and efficient method for treating wastewater containing recalcitrant organic pollutants like azo dyes. The process involves the application of an electric current between two electrodes (an anode and a cathode) submerged in the effluent. Degradation can occur through direct or indirect oxidation.

In direct oxidation, the dye molecule is adsorbed onto the anode surface and destroyed by direct electron transfer. In indirect oxidation, which is often more effective, electrochemically generated oxidizing agents in the bulk solution attack and degrade the dye. When a chloride-containing electrolyte (like KCl or NaCl) is used, active chlorine species (Cl₂, HOCl, ClO⁻) are generated, which are powerful oxidizing agents. eeer.orgeeer.org In sulfate (B86663) media, hydroxyl radicals can be generated on the surface of high-oxygen-overpotential anodes like boron-doped diamond (BDD). nih.gov

A detailed study on the electrochemical degradation of Orange G using a platinum electrode demonstrated different mechanisms depending on the electrolyte. eeer.orgeeer.org In a potassium chloride (KCl) medium, discoloration was rapid, with all characteristic dye peaks in the UV-Vis spectrum disappearing within 15 minutes. eeer.orgeeer.org This indicates a highly efficient process driven by electro-generated active chlorine. In contrast, in a potassium sulfate (K₂SO₄) medium without chloride, the degradation was significantly slower, suggesting a different mechanism, likely involving direct oxidation or oxidation by other weaker species. eeer.orgeeer.org

The process is influenced by parameters such as current density, pH, and initial dye concentration. For Orange G, a current density of 50 mA/cm² yielded the best results. eeer.org A key advantage of this method is its effectiveness over a wide pH range, which could reduce the need for pH adjustment in industrial applications. eeer.org Furthermore, electrochemical oxidation has been shown to be very effective for treating wastewater with high concentrations of pollutants. eeer.orgeeer.org

Table 2: Comparison of Orange G Electrochemical Degradation in Different Media

Parameter KCl Medium eeer.orgeeer.org K₂SO₄ Medium eeer.orgeeer.org
Primary Mechanism Indirect oxidation by active chlorine species Slower oxidation (likely direct electron transfer)
Discoloration Time ~15 minutes > 4 hours
Effect of Conc. Not significantly affected by increased concentration Slower degradation at higher concentrations

| pH Influence | Feasible over a wide pH range | Feasible over a wide pH range |

Adsorption and Separation Technologies for Dye Removal

Adsorption is a widely used and effective physicochemical treatment method for removing dyes from wastewater. The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The high efficiency, simplicity of design, and potential for adsorbent regeneration make it an attractive technology.

A variety of materials have been investigated as adsorbents for azo dyes. Activated carbon is a conventional and highly effective adsorbent due to its large surface area and porous structure. deswater.com However, its relatively high cost has prompted research into alternative, low-cost adsorbents.

Novel materials, including micro-mesoporous carbons and metal-organic frameworks (MOFs), have shown exceptional adsorption capacities for orange azo dyes. A study using specially prepared carbon materials demonstrated a maximum adsorption capacity for Orange II of up to 322 mg/g. deswater.com The adsorption process in this case was found to be spontaneous and endothermic, and it followed a pseudo-second-order kinetic model, suggesting that chemisorption may be the rate-limiting step. deswater.com Similarly, the MOF material MIL-101(Cr) showed rapid and superior adsorption capability for xylenol orange, with the process fitting the Langmuir isotherm model, which assumes monolayer adsorption onto a homogeneous surface. researchgate.net

The pH of the solution is a critical parameter in the adsorption of azo dyes, as it affects both the surface charge of the adsorbent and the ionization of the dye molecule. For many anionic dyes like Orange II, adsorption is more favorable under acidic conditions, which promote electrostatic attraction between the positively charged adsorbent surface and the anionic dye. deswater.com The efficiency of adsorption is typically evaluated by studying adsorption kinetics (the rate of uptake) and adsorption isotherms (the equilibrium relationship between the concentration of the dye in solution and the amount adsorbed on the solid phase).

Table 3: Adsorption Isotherm and Kinetic Models for Azo Dyes

Adsorbent/Dye System Best Fit Isotherm Best Fit Kinetic Model Max Adsorption Capacity Ref
Micro-mesoporous Carbon / Orange II Langmuir Pseudo-second-order 322 mg/g deswater.com

Analytical Methodologies for Chemical Analysis of Solvent Orange 99

The chemical analysis of Solvent Orange 99, a solvent-soluble dye, involves various analytical methodologies aimed at its separation, identification, and quantification in different matrices. While comprehensive, publicly available data detailing specific analytical methods for this compound is limited in the provided search results, general approaches for analyzing solvent dyes and metal complex dyes (which Solvent Orange 99 is identified as nih.gov) can be discussed, drawing upon relevant mentions in the search snippets.

Analytical Methodologies for Chemical Analysis of Solvent Orange 99

Sensor Development for Real-Time Detection and Monitoring

Electrochemical Sensing Strategies for Azo Dyes

Electrochemical sensing strategies offer sensitive, rapid, and cost-effective approaches for the detection and determination of azo dyes, including compounds like Solvent Orange 99. These methods leverage the electroactive nature of the azo functional group (-N=N-), which can undergo reversible or quasi-reversible redox reactions at an electrode surface. nih.govwikipedia.org The resulting electron transfer generates a measurable current signal proportional to the concentration of the dye, forming the basis for quantitative analysis. nih.gov

The fundamental principle involves applying an electrical potential to an electrode immersed in a solution containing the azo dye. nih.gov This potential drives the redox reaction of the azo group. The electrochemical behavior of azo dyes is intrinsically linked to their molecular structure and the presence of the azo group, which serves as the primary electroactive center. nih.govwikipedia.org The reduction of the azo bond typically involves a multi-electron, multi-proton transfer process, often leading to the formation of aromatic amines. nih.gov The specific potentials at which these reactions occur are dependent on factors such as the dye's structure, substituents, and the electrode material used. nih.gov

Various electrochemical techniques are employed for the analysis of azo dyes, with voltammetric methods being particularly well-suited due to their ability to provide both qualitative and quantitative information. nih.gov Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can reveal characteristic redox peaks that act as fingerprints for specific dyes and allow for precise concentration measurements based on peak currents. nih.gov

To enhance the sensitivity and selectivity of electrochemical sensors for azo dyes, significant research has focused on modifying the electrode surface. nih.gov Modified electrodes can offer increased effective surface area, improved electron transfer kinetics, and enhanced interaction with the target analytes. nih.gov Nanomaterials such as carbon nanotubes, graphene derivatives, and metal nanoparticles have been widely investigated as electrode modifiers for dye sensing due to their exceptional properties. nih.gov These materials can significantly improve analytical performance, leading to lower detection limits and wider linear ranges. nih.gov

For instance, studies on other azo dyes illustrate the effectiveness of modified electrodes. Research on the electrochemical behavior of Mordant dye (C.I. 17135), an azo compound, using glassy carbon electrodes (GCE) and silver electrodes (SE) showed adsorption-controlled reactions on the electrode surfaces. wikipedia.org The voltammetric data provided insights into the electrochemical reaction mechanism of the dye. wikipedia.org Another study demonstrated the sensitive determination of Lanaset Red G (LRG), a metal complex azo dye, using a graphite (B72142) paste electrode modified with natural Na-bentonite (BGPE). The BGPE showed significantly enhanced peak currents compared to the unmodified electrode, achieving a low detection limit of 0.65 ± 0.08 nM using square wave voltammetry.

Furthermore, a review on electrochemical sensing strategies for synthetic orange dyes highlights the use of various modified electrodes for detecting compounds like Sunset Yellow and Acid Orange 7. nih.gov For example, an electrochemical sensor utilizing Fe₂O₃ nanoparticles, oxygen-functionalized MWCNTs, and Triton X-100 to modify a carbon paste electrode was developed for the simultaneous detection of Orange G and Orange II. nih.gov This modified electrode exhibited enhanced electrocatalytic activity and achieved linear detection ranges of 0.1–20.0 μM for Orange G (LOD 0.05 μM) and 0.2–50.0 μM for Orange II (LOD 0.1 μM). nih.gov

Table 1: Examples of Electrochemical Detection of Azo Dyes Using Modified Electrodes

Dye NameElectrode ModificationTechniqueDetection Limit (LOD)Linear RangeReference
Lanaset Red GGraphite Paste Electrode with Na-bentoniteSWV0.65 ± 0.08 nMNot specified
Orange GFe₂O₃/MWCNTs-COOH/OP/CPEDPV0.05 µM0.1–20.0 µM nih.gov
Orange IIFe₂O₃/MWCNTs-COOH/OP/CPEDPV0.1 µM0.2–50.0 µM nih.gov
Sunset YellowPoly(4-ABA)/MWCNTs/GCEDPVNot specifiedNot specified
TartrazinePoly(4-ABA)/MWCNTs/GCEDPVNot specifiedNot specified
Food Yellow 3Electrochemically Activated Glassy Carbon ElectrodeAmperometry0.0085 µM1–100 µM nih.gov

These examples demonstrate the effectiveness of electrochemical methods, particularly with electrode modifications, in achieving low detection limits and wide linear ranges for various azo dyes. The principles and strategies employed in these studies are directly applicable to the development of electrochemical sensors for Solvent Orange 99, given its nature as an azo compound. Further research specifically on Solvent Orange 99 would involve optimizing electrode materials and electrochemical parameters to achieve sensitive and selective detection in relevant matrices.

Structure Function Correlation Studies and Design Principles

Influence of Chromophore Modifications on Optical and Electronic Behavior

The chromophore is the part of the molecule responsible for absorbing and emitting light, thus determining the color. In azo dyes, the azo group (-N=N-) conjugated with aromatic systems forms the core chromophore. Solvent Orange 99 has an azo-chromium complex structure. tradeindia.comspecialchem.com Modifications to the chromophore structure, such as altering the aromatic systems or introducing different functional groups, can significantly impact the optical and electronic behavior of the dye. While specific studies detailing chromophore modifications directly on Solvent Orange 99 were not extensively found, research on other chromophores, like those in organic light-emitting diodes (OLEDs) or fluorescent proteins, demonstrates how structural changes influence absorption and emission wavelengths, quantum yields, and charge transfer characteristics. rsc.orgd-nb.infomdpi.comnih.gov For instance, introducing electron-withdrawing or electron-donating groups can modulate electron density within the chromophore, leading to shifts in absorption and emission spectra. rsc.orgnih.gov The extent of conjugation within the chromophore also plays a vital role in determining the color, with longer conjugated systems generally leading to absorption at longer wavelengths (red-shifting).

Ligand Substituent Effects on Photophysical Properties and Reactivity

In metal complex dyes, the organic dye molecule acts as a ligand coordinating to the metal center. Substituents on this organic ligand can significantly influence the photophysical properties and reactivity of the metal complex dye. Solvent Orange 99 is described as an azo-chromium complex, with the organic part being derived from a substituted azo compound. tradeindia.comspecialchem.com The specific substituents present on the aromatic rings of the azo ligand in Solvent Orange 99 contribute to its observed yellowish-orange color and performance characteristics like solubility and fastness. tradeindia.comjadechem-colours.comprimachemicals.comepsilonpigments.com

Research on other dye systems and metal complexes highlights the impact of ligand substituents. Electron-donating or electron-withdrawing substituents can alter the electron density distribution within the ligand and the metal complex, affecting absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. rsc.orgmdpi.commdpi.comnih.gov Steric effects of bulky substituents can also influence the molecular geometry and the degree of interaction between the ligand and the metal center or the solvent, impacting solubility and stability. plymouth.ac.uk The nature and position of substituents can also influence the dye's reactivity, including its susceptibility to degradation reactions.

Rational Design Strategies for Enhanced Performance in Target Applications

Rational design of solvent dyes like Solvent Orange 99 involves leveraging the understanding of structure-function relationships to tailor properties for specific applications. Given its use in paints, inks, and plastics, design strategies would focus on enhancing properties such as solubility in target solvents, light fastness, heat stability, and compatibility with polymers and resins. jadechem-colours.comprimachemicals.comcolorbloomdyes.com

Based on the principles discussed:

Modifying the Chromophore: Altering the aromatic systems or introducing specific substituents on the azo ligand can tune the absorption spectrum to achieve desired color shades and improve light absorption efficiency.

Optimizing the Metal Complex: Selecting the appropriate metal ion and designing ligands that form stable complexes are crucial for achieving high light and heat fastness. The 1:2 chromium complex in Solvent Orange 99 contributes to its noted stability. l-color.com

Introducing Specific Ligand Substituents: Incorporating substituents that enhance solubility in target organic solvents is essential for solvent dyes. jadechem-colours.comprimachemicals.com Substituents can also be chosen to improve compatibility with specific polymers or resins, preventing migration or blooming. specialchem.com Furthermore, substituents can influence the electronic properties to optimize photophysical characteristics like fluorescence or non-linear optical behavior if required for specialized applications. rsc.orgacs.orgmdpi.com

Rational design involves a systematic approach, often utilizing computational modeling and synthesis of targeted structural variations to evaluate their impact on desired properties. nih.govacs.orgrsc.orgmdpi.com This iterative process allows for the fine-tuning of molecular structures to achieve enhanced performance in specific industrial applications.

Future Research Directions and Emerging Paradigms for Solvent Orange 99

Development of Novel Synthetic Routes with Improved Atom Economy

The concept of atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of all materials used in a synthetic process into the final product, thereby minimizing waste. Traditional dye synthesis routes can sometimes involve multiple steps and generate significant by-products. Future research could focus on developing novel synthetic methodologies for Solvent Orange 99 that adhere to green chemistry principles, aiming for higher atom economy. This might involve exploring alternative reaction pathways, utilizing more efficient catalysts, or employing continuous flow processes to reduce waste and improve sustainability. Research into developing shorter, more efficient synthetic routes from readily available building blocks, similar to efforts seen with other compounds, could be beneficial. chemsrc.com

Exploration of Solvent Orange 99 in Emerging Nanomaterials and Composites

Nanomaterials and composites are areas of intense research, offering novel properties and functionalities. While solvent dyes are generally used to color existing materials, future research could investigate the potential of incorporating Solvent Orange 99 into emerging nanomaterials or composites. This could involve using the dye as a component within the matrix of a composite material to impart color and potentially other functional properties, or exploring its interaction with various nanomaterials. For instance, studies on the use of solvent dyes in composites exist, and nanomaterials are being explored for various applications, including dye removal. Investigating the compatibility and performance of Solvent Orange 99 within novel material systems could lead to new applications with enhanced properties.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques offer the potential for in situ monitoring of chemical reactions, providing real-time information about the transformation of reactants and intermediates. While spectroscopic studies of dyes and reaction monitoring using techniques like NMR and HPLC are common in chemistry, applying advanced spectroscopic probes specifically for in situ monitoring during the synthesis or reactions involving Solvent Orange 99 could provide valuable insights. This could help in optimizing reaction conditions, improving yields, and understanding the formation of the metal complex structure.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are increasingly being used in chemistry for predictive modeling of material properties, reaction outcomes, and synthetic routes. Integrating AI/ML with research on Solvent Orange 99 could involve building models to predict its solubility in various solvents, its performance in different applications (e.g., lightfastness in a specific polymer matrix), or even to suggest novel synthetic pathways. While AI is being explored in areas like electrochemical sensing for synthetic orange dyes for data analysis, applying these tools directly to predict the properties and behavior of Solvent Orange 99 could significantly accelerate research and development efforts.

Q & A

Q. What are the optimal synthetic pathways for Solvent Orange 99, and how can purity be validated experimentally?

Methodological Answer: Solvent Orange 99 can be synthesized via diazo-coupling reactions under controlled pH and temperature. To ensure high purity, use recrystallization with solvents exhibiting temperature-dependent solubility (e.g., ethanol-water mixtures) and validate purity via HPLC (≥95% peak area) and melting point analysis. Cross-reference spectral data (e.g., UV-Vis λmax and FT-IR) with literature to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing Solvent Orange 99 in complex matrices?

Methodological Answer: UV-Vis spectroscopy (λmax ~460–480 nm in ethanol) provides rapid identification, while HPLC-MS or GC-MS is recommended for quantifying trace impurities. For solid-state characterization, X-ray crystallography or powder diffraction can resolve crystallinity issues. Always include solvent-blank controls to minimize matrix interference .

Q. How can researchers ensure reproducibility in Solvent Orange 99 experiments?

Methodological Answer: Document all experimental parameters (e.g., solvent ratios, temperature gradients, stirring rates) in the main manuscript or supplementary materials. Use standardized protocols for synthesis and purification, and validate reproducibility through triplicate trials with statistical reporting (mean ± SD). Reference established methods from peer-reviewed journals to align with best practices .

Q. What safety protocols are critical when handling Solvent Orange 99 in laboratory settings?

Methodological Answer: Use fume hoods to avoid inhalation of aerosols/dust, and wear nitrile gloves and goggles to prevent dermal/ocular exposure. Store in airtight containers away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Review SDS sheets for solvent-specific hazards and emergency procedures .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the photostability of Solvent Orange 99?

Methodological Answer: Design accelerated aging studies under UV light (e.g., 365 nm) in solvents of varying polarity (e.g., hexane, DMSO). Monitor degradation kinetics via spectrophotometry and fit data to first-order decay models. Compare activation energy (Ea) across solvents using Arrhenius plots to identify stabilization mechanisms .

Q. What computational methods can predict the solvatochromic behavior of Solvent Orange 99?

Methodological Answer: Employ density functional theory (DFT) with polarizable continuum models (PCM) to simulate solvatochromic shifts. Validate predictions against experimental UV-Vis data in solvents of known Reichardt polarity parameters. Use software like Gaussian or ORCA for orbital energy calculations .

Q. How can researchers resolve contradictions in reported solubility data for Solvent Orange 99?

Methodological Answer: Conduct meta-analysis of existing literature, noting variables like particle size, solvent grade, and equilibration time. Perform controlled solubility trials using the “shake-flask” method at fixed temperatures (e.g., 25°C ± 0.1°C). Apply statistical tools (ANOVA or t-tests) to assess significance of discrepancies .

Q. What strategies mitigate environmental risks of Solvent Orange 99 in aqueous systems?

Methodological Answer: Evaluate biodegradability via OECD 301F tests and adsorption potential using batch experiments with activated carbon or clay. For advanced remediation, test photocatalytic degradation with TiO2 nanoparticles under UV irradiation. Publish negative results to inform safer solvent alternatives .

Q. How do intermolecular interactions influence the aggregation of Solvent Orange 99 in non-polar solvents?

Methodological Answer: Use dynamic light scattering (DLS) to monitor aggregation kinetics and derive critical aggregation concentrations (CAC). Pair with NMR titration (e.g., NOESY) to map intermolecular contacts. Compare with molecular dynamics simulations to validate proposed stacking geometries .

Q. What experimental designs are optimal for studying Solvent Orange 99’s role in dye-sensitized solar cells (DSSCs)?

Methodological Answer: Fabricate DSSCs using TiO2 photoanodes functionalized with Solvent Orange 99. Optimize dye-loading time and electrolyte composition (e.g., I⁻/I₃⁻ ratios). Characterize efficiency via J-V curves under AM1.5G illumination. Cross-correlate with incident photon-to-current efficiency (IPCE) spectra to validate light-harvesting mechanisms .

Guidelines for Data Reporting and Literature Review

  • Data Tables : Include raw data (e.g., absorbance values, reaction yields) in supplementary materials. Use ANOVA tables for comparative studies and provide error margins for reproducibility assessments .
  • Literature Review : Prioritize primary sources from ACS, RSC, or Springer journals. Exclude non-peer-reviewed platforms (e.g., ). Use citation managers (Zotero, EndNote) to track references and avoid redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.